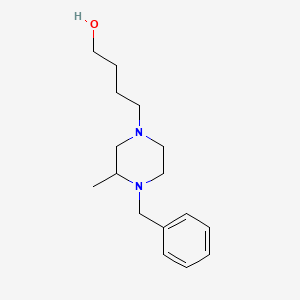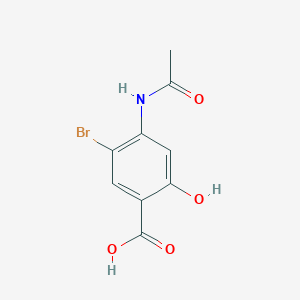
4-Acetamido-5-bromo-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-5-bromo-2-hydroxybenzoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetamido group, a bromine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-bromo-2-hydroxybenzoic acid typically involves the acylation of 5-bromo-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-5-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Acetamido-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects.
Biological Studies: The compound is studied for its potential anti-nociceptive and anti-inflammatory activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Acetamido-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response . The binding affinity of these derivatives to COX-2 receptors has been analyzed using docking studies, revealing their potential as effective anti-inflammatory agents .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the acetamido group.
Uniqueness
4-Acetamido-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both the acetamido and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the synthesis of derivatives with enhanced selectivity and potency in medicinal applications .
Properties
CAS No. |
6625-92-9 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
4-acetamido-5-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8BrNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
XQPMAGJNSVCYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


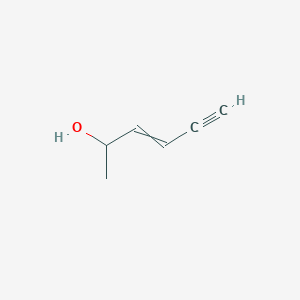
![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)
![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)
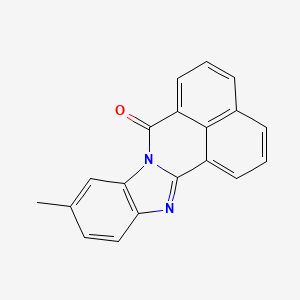
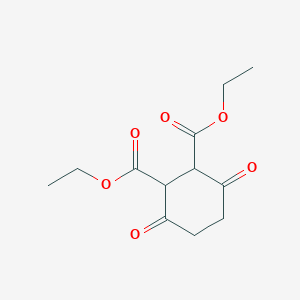
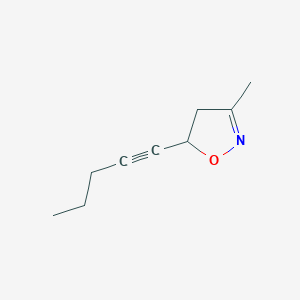
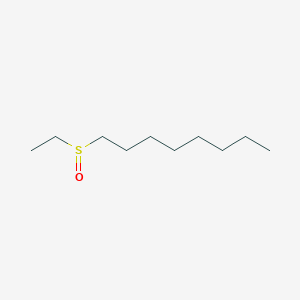
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
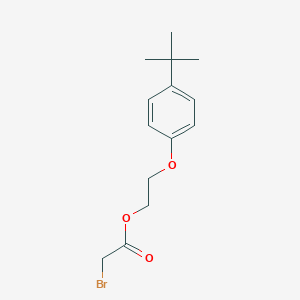
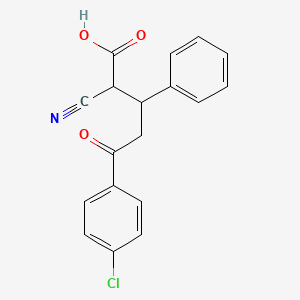
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

